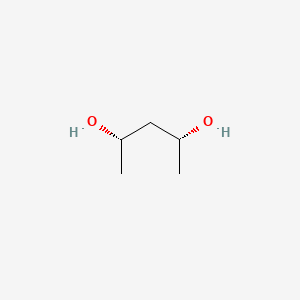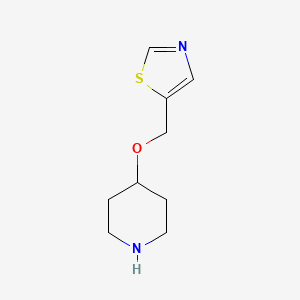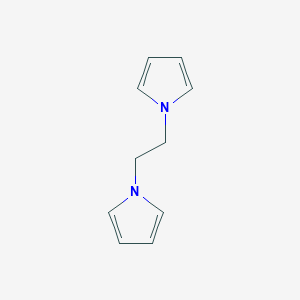
1,2-Di(1H-pyrrol-1-yl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di(1H-pyrrol-1-yl)ethane is an organic compound characterized by the presence of two pyrrole rings attached to an ethane backbone. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
The synthesis of 1,2-Di(1H-pyrrol-1-yl)ethane typically involves the reaction of pyrrole with ethylene dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrrole nitrogen attacks the ethylene dichloride, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1,2-Di(1H-pyrrol-1-yl)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the pyrrole rings can be functionalized using reagents like halogens or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,2-Di(1H-pyrrol-1-yl)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1,2-Di(1H-pyrrol-1-yl)ethane exerts its effects involves interactions with various molecular targets. The pyrrole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions influence the compound’s reactivity and biological activity.
類似化合物との比較
1,2-Di(1H-pyrrol-1-yl)ethane can be compared with other similar compounds such as:
1,2-Di(1H-pyrrol-2-yl)ethane: Similar structure but with different substitution patterns on the pyrrole rings.
1,2-Di(1H-pyrrol-3-yl)ethane: Another isomer with different reactivity and properties.
1,2-Di(1H-pyrrol-4-yl)ethane: Yet another isomer with unique characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications.
特性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC名 |
1-(2-pyrrol-1-ylethyl)pyrrole |
InChI |
InChI=1S/C10H12N2/c1-2-6-11(5-1)9-10-12-7-3-4-8-12/h1-8H,9-10H2 |
InChIキー |
RWYHCXBGQOGTMW-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)CCN2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



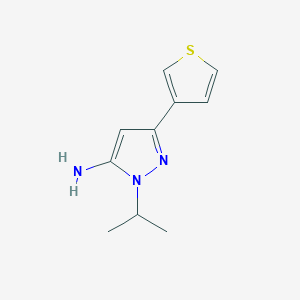
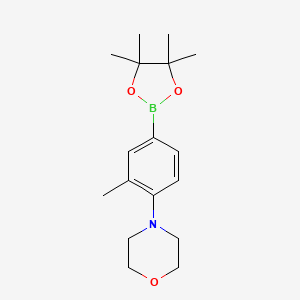
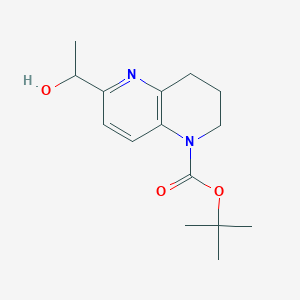



![7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13346120.png)
